Enarodustat
Descripción general
Descripción
Enarodustat, also known as JTZ-951 and marketed under the brand name Enaroy, is a drug used for the treatment of anemia, especially when associated with chronic kidney disease (CKD) . It functions as an inhibitor of hypoxia-inducible factor-prolyl hydroxylase (HIF-PH) .
Molecular Structure Analysis
This compound has a molecular formula of C17H16N4O4 and a molar mass of 340.339 g/mol . It contains a phenyl ring attached to a triazolopyridine through a two-carbon alkyl chain .Aplicaciones Científicas De Investigación
Tratamiento de la Anemia en la Enfermedad Renal Crónica (ERC)
Enarodustat se está desarrollando como una alternativa a los agentes estimulantes de la eritropoyetina inyectables como la epoetina y la darbepoetina para el tratamiento de la anemia asociada con la ERC {svg_1}. Es un inhibidor de la hidroxilasa de prolil del factor inducible por hipoxia (HIF-PH) de acción oral {svg_2}.
Regulación de la Producción de Eritropoyetina
La producción de eritropoyetina está regulada por HIF, con la actividad de la subunidad HIF-α regulada por la proteína que contiene el dominio PH {svg_3}. Los inhibidores de HIF-PH, como el this compound, restringen la descomposición de HIF-α, lo que lleva a un aumento de la producción endógena de eritropoyetina {svg_4}.
Alternativa a los Agentes Estimulantes de la Eritropoyetina Inyectables
This compound se está desarrollando como una alternativa a los agentes estimulantes de la eritropoyetina inyectables como la epoetina y la darbepoetina {svg_5}. Esto podría evitar potencialmente el dolor asociado con la administración parenteral de ESA {svg_6}.
Tratamiento de la Anemia en Pacientes con ERC que no Requieren Diálisis
Se realizó un estudio de fase 3 de this compound en pacientes anémicos con ERC que no requieren diálisis {svg_7}. La eficacia del this compound fue comparable a la de la darbepoetina alfa (DA) en pacientes anémicos con ERC que no requieren diálisis {svg_8}.
Tratamiento de la Anemia en Pacientes con ERC en Diálisis
La dosis inicial recomendada de this compound es de 4 mg una vez al día en pacientes en hemodiálisis {svg_9}. Esto sugiere que el this compound podría ser un tratamiento potencial para la anemia en pacientes con ERC en diálisis {svg_10}.
Investigación en Terapia Combinada
This compound está bajo investigación en el ensayo clínico NCT02581124 (Estudio para evaluar el efecto del lapatinib en la farmacocinética de JTZ-951 en sujetos con enfermedad renal en estadio terminal) {svg_11}. Esto sugiere que el this compound podría utilizarse potencialmente en combinación con otros medicamentos para el tratamiento de la enfermedad renal en estadio terminal {svg_12}.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Enarodustat plays a significant role in biochemical reactions, particularly in the regulation of erythropoietin, a hormone that controls red blood cell production. It interacts with the enzyme hypoxia-inducible factor-prolyl hydroxylase (HIF-PH), inhibiting its activity . This inhibition leads to an increase in endogenous erythropoietin production .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by increasing endogenous erythropoietin levels, which can help restore hemoglobin levels in patients with CKD . In addition, this compound has been associated with decreased levels of hepcidin and ferritin, and increased total iron-binding capacity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an inhibitor of HIF-PH. By inhibiting this enzyme, this compound prevents the breakdown of HIF-α, leading to increased production of endogenous erythropoietin .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to effectively increase and maintain hemoglobin levels over time . It has also been observed to decrease hepcidin and ferritin levels, and increase total iron-binding capacity .
Metabolic Pathways
This compound is involved in the metabolic pathway that regulates the production of erythropoietin. It interacts with the enzyme HIF-PH, inhibiting its activity and thereby increasing the production of endogenous erythropoietin .
Propiedades
IUPAC Name |
2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYRBJKWDXVHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336902 | |
Record name | Enarodustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262132-81-9 | |
Record name | Enarodustat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262132819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enarodustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14985 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enarodustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENARODUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSK7TUA223 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.